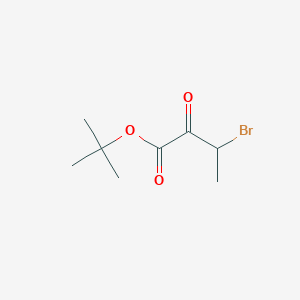

tert-Butyl 3-bromo-2-oxobutanoate

説明

Its molecular formula is C₈H₁₃BrO₃, with a molecular weight of approximately 237.09 g/mol. The tert-butyl group imparts steric bulk, while the bromine and oxo groups enhance electrophilicity, making this compound a versatile intermediate in organic synthesis, particularly in alkylation or nucleophilic substitution reactions .

The tert-butyl ester’s stability and solubility profile (likely low water solubility due to the hydrophobic tert-butyl group) may make it preferable in controlled reaction environments .

特性

CAS番号 |

61964-76-9 |

|---|---|

分子式 |

C8H13BrO3 |

分子量 |

237.09 g/mol |

IUPAC名 |

tert-butyl 3-bromo-2-oxobutanoate |

InChI |

InChI=1S/C8H13BrO3/c1-5(9)6(10)7(11)12-8(2,3)4/h5H,1-4H3 |

InChIキー |

YNUGBNHGGVQACP-UHFFFAOYSA-N |

正規SMILES |

CC(C(=O)C(=O)OC(C)(C)C)Br |

製品の起源 |

United States |

類似化合物との比較

Comparison with Similar Compounds

Table 1: Key Properties of tert-Butyl 3-bromo-2-oxobutanoate and Analogues

Key Comparative Insights

Reactivity The bromo and oxo groups in tert-butyl 3-bromo-2-oxobutanoate make it highly electrophilic, facilitating nucleophilic attacks at the β-carbon. This contrasts with non-brominated esters (e.g., tert-butyl 2-oxobutanoate), which primarily undergo enolate-mediated reactions . Compared to methyl or ethyl esters, the tert-butyl group reduces reactivity due to steric hindrance, slowing hydrolysis but enhancing selectivity in reactions .

Stability and Safety Like tert-butyl alcohol (), tert-butyl esters are flammable and may decompose under strong acids to release flammable gases (e.g., isobutylene) . Brominated compounds often pose toxicity risks (e.g., skin/eye irritation) similar to those noted for tert-butyl alcohol in , though specific data on this ester are lacking.

Synthetic Utility The tert-butyl ester’s stability under basic conditions makes it preferable for multi-step syntheses over methyl esters, which hydrolyze more readily. In contrast, methyl 3-bromo-2-oxobutanoate () is more reactive in SN2 reactions due to lower steric hindrance .

Research Findings

- Thermal Stability: Tert-butyl derivatives generally decompose above 150°C, as seen in tert-butyl alcohol’s flammability profile (). The bromine atom in tert-butyl 3-bromo-2-oxobutanoate may lower thermal stability compared to non-halogenated analogues.

- This contrasts with methyl or ethyl esters, which have moderate solubility in polar solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。